molecular formula C22H26N4O2 B2571101 5-(4-benzylpiperidin-1-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 942007-65-0

5-(4-benzylpiperidin-1-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2571101
CAS RN: 942007-65-0
M. Wt: 378.476
InChI Key: JEFCTCLAVZRXED-UHFFFAOYSA-N
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Description

Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . They form a large group of heterocyclic compounds and are an integral part of DNA and RNA . Pyrimidopyrimidines or tetra-azanaphthalenes are two fused pyrimidine rings with four possible structural isomers . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .


Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines involves various methods . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of pyrimidines includes three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The reactivities of the substituents linked to the ring carbon and nitrogen atoms play a significant role in the chemical reactions of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines .


Physical And Chemical Properties Analysis

Pyrimidines are colorless compounds that are highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, they show two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Antiviral Activities

5-(4-Benzylpiperidin-1-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been synthesized and evaluated for their potential anti-HIV activities. These compounds are synthesized through a fusion process involving 5-bromouracil and aniline derivatives, followed by coupling with benzyl halide. Their anti-HIV properties are assessed through specific assays to determine their effectiveness in inhibiting HIV-1 replication (Loksha et al., 2008).

Antithrombotic Properties

Another significant application in scientific research is the exploration of antithrombotic properties. Derivatives of this compound have been synthesized from 1-benzyl-4-aminotetrahydropyridine-3-carboxylic acid methyl ester. These compounds have shown favorable cerebral and peripheral effects, contributing to their potential as antithrombotic agents (Furrer et al., 1994).

Urease Inhibition

The urease inhibitory activity of 5-substituted derivatives of 8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione has been investigated. These compounds, including the this compound, have shown varying degrees of effectiveness in inhibiting urease, an enzyme that catalyzes the hydrolysis of urea. This activity is crucial for developing potential treatments for diseases caused by urease-producing pathogens (Rauf et al., 2010).

Synthesis Techniques and Characterization

The chemical synthesis and characterization of pyrido[2,3-d]pyrimidinones, including the compound , have been extensively studied. These syntheses involve the reaction of aminopyrimidin-4-ones with various derivatives, leading to a series of pyrido[2,3-d]pyrimidine-4,7-diones. The structural determination of these compounds, including their NMR measurements, provides a deep understanding of their chemical properties and potential applications in pharmaceuticals (Quiroga et al., 1997).

Novel Synthesis Methods and Pharmaceutical Interest

A novel approach to synthesizing functionalized 5-(2-arylimidazo[1,2-a]pyridin-3-yl)pyrimidine-2,4(1H,3H)-diones, which include the compound of interest, has been developed. This method, characterized by its use of water as a reaction medium and avoidance of toxic solvents, highlights the environmentally friendly and efficient synthesis of pharmaceutically relevant compounds. The compounds synthesized through this protocol are of significant interest due to their potential therapeutic applications and environmental sustainability (Brahmachari et al., 2020).

Mechanism of Action

While the specific mechanism of action for “5-(4-benzylpiperidin-1-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is not available, pyrimidines and their derivatives have been associated with a broad spectrum of biological activities . For example, certain compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties .

Future Directions

The future directions in the research of pyrimidines and their derivatives are vast due to their broad spectrum of biological activities . They offer a great practical potential in the search for new biologically active compounds .

properties

IUPAC Name

5-(4-benzylpiperidin-1-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-15-14-23-20-18(21(27)25(3)22(28)24(20)2)19(15)26-11-9-17(10-12-26)13-16-7-5-4-6-8-16/h4-8,14,17H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFCTCLAVZRXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1N3CCC(CC3)CC4=CC=CC=C4)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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